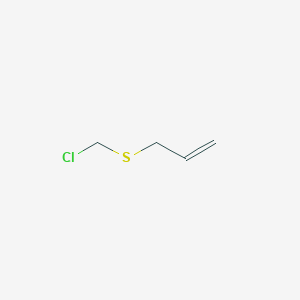
烯丙基(氯甲基)硫醚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl(chloromethyl) sulfide is an organic compound characterized by the presence of an allyl group (−CH2−HC=CH2) and a chloromethyl group (−CH2Cl) attached to a sulfur atom
科学研究应用
Allyl(chloromethyl) sulfide has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form bioactive compounds.
Industry: Allyl(chloromethyl) sulfide is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
Target of Action
Allyl(chloromethyl) sulfide, also known as 3-(chloromethylsulfanyl)prop-1-ene, is an organosulfur compound It’s known that organosulfur compounds, in general, have a significant impact on cellular thiols and certain cellular proteins .
Mode of Action
The mode of action of Allyl(chloromethyl) sulfide involves electrophilic substitution of unsaturated silanes . This process involves the attack of an electrophile on an allyl group, leading to the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl group . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity .
Biochemical Pathways
They have been reported to have antimicrobial and anticancer activities, which are related to their rich organosulfur compounds .
Pharmacokinetics
Detailed pharmacokinetic parameters and studies on Allyl(chloromethyl) sulfide, especially as an anticancer agent, are still limited .
Result of Action
Organosulfur compounds are known to have significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .
Action Environment
The action of Allyl(chloromethyl) sulfide can be influenced by various environmental factors. For instance, the thermal decomposition of allyl sulfides has been studied both experimentally and computationally . It was found that sulfides react faster than the homologous ethers and that the substituent groups with the capacity to delocalize charge increase the reaction rate .
生化分析
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Allyl(chloromethyl) sulfide can be synthesized through several methods. One common approach involves the reaction of allyl chloride with sodium sulfide in an aqueous medium. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In industrial settings, the production of allyl(chloromethyl) sulfide often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: Allyl(chloromethyl) sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of allyl(chloromethyl) sulfide can yield thiols or thioethers, depending on the reducing agent used.
Substitution: The chloromethyl group in allyl(chloromethyl) sulfide is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Corresponding substituted products (e.g., amines, ethers).
相似化合物的比较
Allyl chloride: Similar in structure but lacks the sulfur atom.
Chloromethyl methyl sulfide: Contains a methyl group instead of an allyl group.
Allyl methyl sulfide: Contains a methyl group instead of a chloromethyl group.
Uniqueness: Allyl(chloromethyl) sulfide is unique due to the presence of both an allyl group and a chloromethyl group attached to a sulfur atom. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
属性
IUPAC Name |
3-(chloromethylsulfanyl)prop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClS/c1-2-3-6-4-5/h2H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKHMXAZBAGPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51486-48-7 |
Source


|
| Record name | 3-[(chloromethyl)sulfanyl]prop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
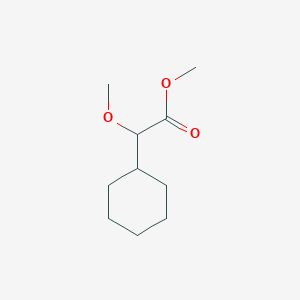
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B2461974.png)
![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2461977.png)
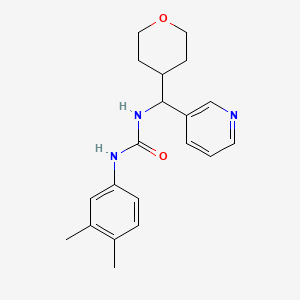
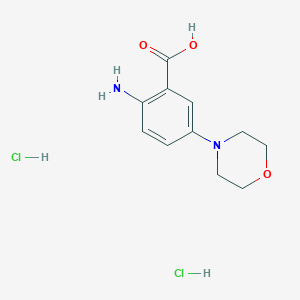
![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2461982.png)
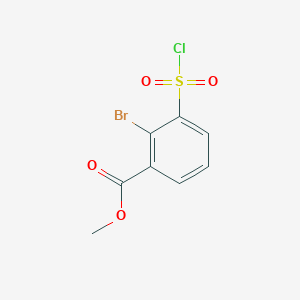
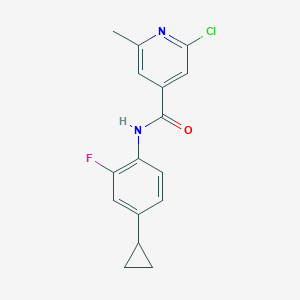


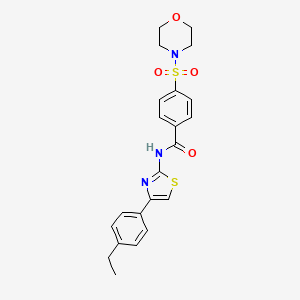
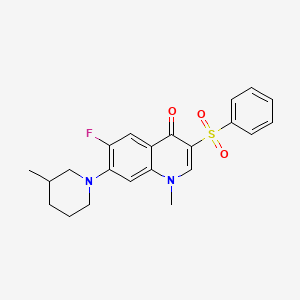
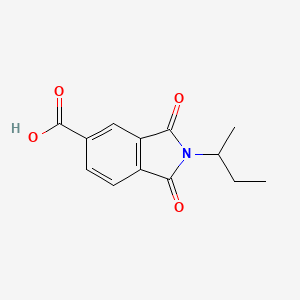
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2461991.png)
